An In-depth Technical Guide to α,α'-Paraxylyl Bismethanethiosulfonate: A Rigid Homobifunctional Sulfhydryl Crosslinker
An In-depth Technical Guide to α,α'-Paraxylyl Bismethanethiosulfonate: A Rigid Homobifunctional Sulfhydryl Crosslinker
Executive Summary: In the fields of structural biology, proteomics, and drug development, the precise mapping of protein structures and interactions is paramount. Chemical crosslinking serves as a powerful tool to elucidate these molecular architectures. This guide provides a comprehensive technical overview of α,α'-Paraxylyl Bismethanethiosulfonate, a homobifunctional, sulfhydryl-reactive crosslinking agent. Characterized by its rigid p-xylylene spacer, this reagent offers distinct advantages for probing spatial relationships between cysteine residues within proteins and across protein complexes. We will delve into its core chemical properties, mechanism of action, a robust synthesis protocol, and detailed experimental workflows for its application, providing researchers with the foundational knowledge to effectively integrate this molecular ruler into their studies.
Introduction to Sulfhydryl-Reactive Crosslinking
The covalent linking of two or more molecules is a fundamental technique in life sciences, known as bioconjugation. Crosslinking reagents are instrumental in this process, acting as molecular bridges to connect specific functional groups on biomolecules like proteins.[1] Among the various targets on a protein, the sulfhydryl (or thiol) group of cysteine residues offers a degree of selectivity. Sulfhydryl groups are less abundant than primary amines (found in lysine residues and at the N-terminus) and are often located at functionally significant sites, making them ideal targets for precise modification.[2]
Methanethiosulfonate (MTS) reagents are a class of compounds that react with high specificity towards sulfhydryl groups under mild conditions.[3][4] A bifunctional MTS reagent possesses two such reactive groups, allowing it to link two distinct cysteine residues. α,α'-Paraxylyl Bismethanethiosulfonate is a homobifunctional crosslinker, meaning both of its reactive ends are identical MTS groups.[5] Its defining feature is the rigid para-xylylene (p-xylene) spacer arm, which holds the two reactive groups at a fixed distance, making it an excellent "molecular ruler" for structural studies.[6]
Core Chemical and Physical Properties
Chemical Structure and Nomenclature
α,α'-Paraxylyl Bismethanethiosulfonate consists of a central 1,4-disubstituted benzene ring (the para-xylyl group) where each of the benzylic carbons (α and α') is attached to a methanethiosulfonate functional group.
Caption: Chemical Structure of α,α'-Paraxylyl Bismethanethiosulfonate.
Physicochemical Data
A summary of the key properties of α,α'-Paraxylyl Bismethanethiosulfonate is presented below. Note that while a specific CAS number for this exact compound is not readily found in common databases, data for its precursors and related structures are available.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄S₄ | N/A |
| Molecular Weight | 334.47 g/mol | N/A |
| Synonyms | p-Xylylene bis(methanethiosulfonate), 1,4-Bis((methylsulfonylthio)methyl)benzene | N/A |
| Appearance | Expected to be a white to off-white solid | [7] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF) and sparingly soluble in aqueous buffers | [8] |
| Stability & Storage | Store desiccated at -20°C. Moisture sensitive. | [8] |
| Spacer Arm Length | ~10 Å (Angstroms) | N/A |
| Reactivity | Specifically targets free sulfhydryl (-SH) groups | [2] |
Mechanism of Action: Covalent Disulfide Bond Formation
The utility of α,α'-Paraxylyl Bismethanethiosulfonate lies in the specific and efficient reaction of its methanethiosulfonate groups with thiols. The reaction proceeds via a nucleophilic attack by a deprotonated thiol (thiolate anion, RS⁻) from a cysteine residue on the disulfide sulfur atom of the MTS group. This attack results in the formation of a stable disulfide bond between the protein and the crosslinker, with the concomitant release of methanesulfinic acid as a byproduct.
Caption: Reaction mechanism of the MTS group with a protein sulfhydryl.
Because the molecule has two such reactive groups, it can react with two separate cysteine residues. The rigid p-xylylene spacer ensures that the distance between the two linked sulfur atoms is constrained, providing valuable information for computational modeling of protein structures.
Synthesis Protocol
While not commonly available commercially, α,α'-Paraxylyl Bismethanethiosulfonate can be synthesized in a laboratory setting. The most direct route involves the reaction of a di-halo-p-xylene with a methanethiosulfonate salt. The following protocol is based on established methods for synthesizing similar compounds.
Plausible Synthetic Route
The synthesis is a two-step nucleophilic substitution reaction. The starting material, α,α'-dibromo-p-xylene, is a commercially available reagent.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology
Causality: The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves both the organic starting material and the inorganic thiosulfonate salt, facilitating the reaction. Heating is required to overcome the activation energy of the substitution reaction. An aqueous workup is necessary to remove the inorganic salt byproduct (KBr) and any remaining DMF.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve α,α'-dibromo-p-xylene (1 equivalent) in anhydrous dimethylformamide (DMF).[9]
-
Reagent Addition: Add potassium methanethiosulfonate (2.2 equivalents) to the solution. A slight excess of the nucleophile ensures the complete reaction of the dibromide.
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing cold deionized water. This will precipitate the crude product and dissolve the potassium bromide byproduct.
-
Extraction: Extract the aqueous suspension with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure α,α'-Paraxylyl Bismethanethiosulfonate.
Experimental Applications & Protocols
The primary application of this crosslinker is to introduce covalent bonds between cysteine residues to study protein structure and interactions.[1]
Probing Protein Quaternary Structure (Intermolecular Crosslinking)
This protocol is designed to identify proteins that are in close proximity within a complex.
Self-Validation: The protocol includes negative controls (no crosslinker) and positive controls (known interacting proteins) to validate the results. The appearance of new, higher molecular weight bands on an SDS-PAGE gel that are dependent on the presence of the crosslinker provides direct evidence of a successful crosslinking event.
-
Protein Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in a suitable, non-thiol-containing buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5). If the protein contains disulfide bonds that are not part of the interaction interface, they should remain oxidized. If intramolecular cysteines need to be available, a mild reduction step may be necessary, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a fresh stock solution of α,α'-Paraxylyl Bismethanethiosulfonate (e.g., 20-50 mM) in an organic solvent like DMSO or DMF.
-
Reaction: Add the crosslinker stock solution to the protein sample to achieve a final molar excess ranging from 10-fold to 100-fold over the protein concentration. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 30-120 minutes.
-
Quenching: Stop the reaction by adding a low molecular weight thiol-containing compound, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-50 mM. This will consume any unreacted crosslinker.
-
Analysis: Analyze the reaction products using SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of new bands at higher molecular weights corresponding to protein dimers, trimers, etc. These bands can be excised and analyzed by mass spectrometry to identify the crosslinked proteins and the specific peptide linkage sites.
Caption: General workflow for protein crosslinking experiments.
Conclusion
α,α'-Paraxylyl Bismethanethiosulfonate is a valuable tool for researchers in biochemistry and drug development. Its homobifunctional nature and specific reactivity towards sulfhydryl groups, combined with a rigid spacer of defined length, allow for the precise probing of protein structures and interactions. By covalently linking cysteine residues, it provides spatial constraints that are critical for mapping protein topology, identifying interaction partners, and validating structural models. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this powerful chemical probe.
References
-
Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved from [Link]
- Fajer, P., & Cafiso, D. S. (1990). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Journal of Biochemical and Biophysical Methods, 20(4), 335-347.
-
A1 BioChem Labs. (n.d.). Catalog Search. Retrieved from [Link]
-
Borejdo, J., & Betcher-Lange, S. (1985). Use of rigid bifunctional cross-linking agents as probes of the flexibility of the head region of myosin. OSTI.GOV. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of α-Bromo-α'-diethylphosphono-p-xylene. Retrieved from [Link]
- Cayman Chemical. (n.d.). Product Information. This is a general reference for handling similar chemical reagents.
-
Wikipedia. (n.d.). Tetrabromo-o-xylene. Retrieved from [Link]
- Gorham, W. F. (1967). U.S. Patent No. 3,342,754. Washington, DC: U.S.
-
PubChem. (n.d.). A,A'-Dibromo-P-xylene-D8. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). ALPHA,ALPHA'-BIS(BENZYLTHIO)-P-XYLENE. Retrieved from [Link]
- Kuceski, B. P. (1976). U.S. Patent No. 3,932,542. Washington, DC: U.S.
- Lari, G. M., & He, J. (2014). Biomass-derived renewable aromatics: selective routes and outlook for p-xylene commercialisation. University of Liverpool Repository.
- Abu-Omar, M. M., & Miller, J. T. (2011).
- USA Chemical Suppliers. (n.d.). Products: '3', Page: 79.
- Rutgers University. (2017).
- Tung, N. T., et al. (2004). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization.
Sources
- 1. Crosslinking Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Pierce™ MMTS (methyl methanethiosulfonate) 200 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. korambiotech.com [korambiotech.com]
- 6. Use of rigid bifunctional cross-linking agents as probes of the flexibility of the head region of myosin (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 7. USA Chemical Suppliers - Products: '3', Page: 79 [americanchemicalsuppliers.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. prepchem.com [prepchem.com]
